molecular formula C7H4BrFO2 B1267246 2-Bromo-6-fluorobenzoic acid CAS No. 2252-37-1

2-Bromo-6-fluorobenzoic acid

Cat. No.: B1267246
CAS No.: 2252-37-1
M. Wt: 219.01 g/mol
InChI Key: MDAZJVAIZVUWDE-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is a white to light yellow solid at room temperature and is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

2-Bromo-6-fluorobenzoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Acts as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Safety and Hazards

2-Bromo-6-fluorobenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-Bromo-6-fluorobenzoic acid can be used as a chiral drug molecule and an intermediate in organic synthesis . The bromine atom on the benzene ring can undergo Suzuki coupling to connect another phenyl group . The carboxyl group on the benzene ring can be converted into hydroxyl, aldehyde, amide, and other active functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-fluorobenzoic acid typically involves the following steps:

    Starting Material: o-Fluorobenzonitrile is used as the initial raw material.

    Nitrification: The nitration of o-fluorobenzonitrile to introduce a nitro group.

    Nitroreduction: Reduction of the nitro group to an amino group.

    Bromization: Introduction of a bromine atom at the desired position.

    Diazo-deamination: Conversion of the amino group to a diazonium salt followed by deamination.

    Hydrolysis: Hydrolysis of the intermediate to yield this compound

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but is optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Fluoro-6-bromobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 5-Bromo-2-fluorobenzoic acid
  • 2-Fluoro-6-methoxybenzoic acid
  • 2-Fluoro-6-iodobenzoic acid

Comparison: 2-Bromo-6-fluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain coupling reactions and as a precursor for specific pharmaceuticals .

Properties

IUPAC Name

2-bromo-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAZJVAIZVUWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307156
Record name 2-BROMO-6-FLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252-37-1
Record name 2252-37-1
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Record name 2-BROMO-6-FLUOROBENZOIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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